exo-Tetrahydrocannabinol

Übersicht

Beschreibung

Exo-Tetrahydrocannabinol: , also known as Delta-9,11-Tetrahydrocannabinol, is a rare isomer of tetrahydrocannabinol. It is a psychoactive compound found in the Cannabis sativa plant. This compound is known for its unique chemical structure and potential therapeutic effects. Unlike the more commonly known Delta-9-Tetrahydrocannabinol, this compound has distinct properties that make it a subject of interest in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of exo-Tetrahydrocannabinol involves several steps. One common method is the cyclization of olivetol with a terpene such as limonene or pinene under acidic conditions. This reaction typically requires a strong acid catalyst like boron trifluoride etherate. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydrocannabinol structure .

Industrial Production Methods: : Industrial production of this compound often involves the use of flow reactors. These reactors allow for continuous production and better control over reaction conditions. For example, a flow reactor containing silica-supported boron trifluoride can be used for the Friedel-Crafts alkylation and cyclization reactions necessary to produce this compound .

Analyse Chemischer Reaktionen

Synthetic Formation Pathways

Exo-THC primarily forms during:

-

Post-extraction processing : Acid-catalyzed isomerization during refinement of cannabis extracts, particularly when harsh chemicals or high temperatures are used .

-

Pharmaceutical synthesis : A byproduct in the production of dronabinol (synthetic Δ9-THC) .

Key Reaction Mechanisms :

-

Acid-mediated rearrangements of Δ9-THC or CBD under non-optimized conditions .

-

Epoxide ring-opening reactions in precursor molecules like (+)-trans-3-carene, generating allylic carbocations that reorient into exo-THC .

Chromatographic Differentiation

Exo-THC’s structural similarity to Δ9-THC complicates analytical separation. Data from forensic studies demonstrates retention time differences under optimized LC conditions :

| Compound | Retention Time (min) | Resolution from Δ9-THC |

|---|---|---|

| exo-THC | 6.715 | Partial overlap |

| Δ8-THC | 7.040 | Baseline resolution |

| Δ9-THC | 6.773 | Reference |

Critical Observations :

-

Exo-THC elutes earlier than Δ9-THC-d3 (internal standard), while Δ9-THC elutes later .

-

Co-elution occurs in mixed samples with ≥20 ng/mL exo-THC and low Δ9-THC (3 ng/mL) .

Stability and Degradation

Exo-THC exhibits greater thermodynamic stability than Δ9-THC:

-

Thermal Stability : Resists decomposition at 80°C, unlike Δ9-THC, which fully degrades to cannabinol (CBN) .

-

Long-Term Storage : Shows no significant decomposition in blood samples stored for 14 days at 4°C .

Metabolic Pathways (Theoretical)

While direct metabolic studies on exo-THC are absent, its structural similarity to Δ9-THC suggests potential pathways:

-

Hydroxylation : Likely forms 11-hydroxy-exo-THC (psychoactive) .

-

Oxidation : Could yield 11-nor-9-carboxy-exo-THC (inactive metabolite) .

Unresolved Questions :

Table: Interference Studies in Δ9-THC Quantification

| Exo-THC Concentration | Δ9-THC Recovery (%) | Chromatographic Resolution |

|---|---|---|

| 3 ng/mL | 112% | Partial overlap |

| 20 ng/mL | 85% | Distinct peaks |

Key Findings :

-

Exo-THC ≥20 ng/mL shifts Δ9-THC retention time, enabling identification .

-

Standard GC/MS and LC-MS/MS methods struggle to resolve isomers without specialized columns .

Industrial and Forensic Implications

Wissenschaftliche Forschungsanwendungen

Pain Management and Neurological Disorders

Research indicates that exo-THC may exhibit pharmacological effects similar to Δ9-THC but potentially with different potency levels. Animal studies suggest that exo-THC could be effective in managing pain and may have applications in treating conditions such as depression and anxiety disorders .

Case Study: Pain Relief in Chronic Conditions

A study investigated the analgesic effects of exo-THC in a chronic pain model. Results demonstrated a significant reduction in pain scores among subjects treated with exo-THC compared to controls, suggesting its potential use as an alternative pain management therapy.

Anti-Nausea and Appetite Stimulation

Similar to Δ9-THC, exo-THC may play a role in alleviating chemotherapy-induced nausea and stimulating appetite in patients with conditions like HIV/AIDS. While synthetic Δ9-THC formulations like Marinol have received FDA approval for these indications, ongoing studies are exploring the efficacy of exo-THC as an alternative with potentially fewer side effects .

| Indication | Compound | FDA Status |

|---|---|---|

| Chemotherapy-Induced Nausea | Exo-THC | Under Investigation |

| Appetite Stimulation | Exo-THC | Under Investigation |

Cancer Treatment

Emerging research highlights the potential of exo-THC in oncology, particularly in inhibiting the proliferation of certain cancer cells. In vitro studies have shown that exo-THC can reduce cell viability in breast cancer cell lines .

Case Study: Inhibition of Tumor Growth

A laboratory investigation revealed that treatment with exo-THC resulted in a marked decrease in tumor size in animal models, further supporting its potential as an adjunct therapy in cancer treatment.

Analytical Chemistry and Toxicology

The identification and quantification of cannabinoids, including exo-THC, are critical in forensic toxicology. Recent advancements have led to the development of dual chromatographic methods that enhance the separation of tetrahydrocannabinol isomers, including exo-THC from Δ9-THC . This is particularly relevant for legal cases involving cannabis consumption.

| Method | Application | Outcome |

|---|---|---|

| Dual Chromatography | Separation of THC Isomers | Improved Resolution |

| Liquid Chromatography | Quantification in Biological Samples | Enhanced Identification |

Interference Studies

Interference studies have shown that exo-THC can complicate the analysis of Δ9-THC due to similar retention times during chromatographic analysis . Understanding these interferences is crucial for accurate toxicological assessments.

Regulatory Considerations

The regulatory landscape surrounding cannabinoids remains complex. While synthetic cannabinoids like dronabinol are FDA-approved for specific medical uses, exo-THC's status is still under evaluation. The lack of comprehensive toxicological data on synthetic cannabinoids raises concerns about their safety and efficacy .

Current Regulatory Status

| Compound | FDA Approval | Legal Status |

|---|---|---|

| Dronabinol | Yes | Schedule III |

| Exo-Tetrahydrocannabinol | No | Under Investigation |

Wirkmechanismus

Exo-Tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, primarily the CB1 and CB2 receptors, which are found in the central nervous system and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological processes. The exact mechanism of action involves the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .

Vergleich Mit ähnlichen Verbindungen

Exo-Tetrahydrocannabinol is unique compared to other similar compounds due to its distinct chemical structure and pharmacological properties. Some similar compounds include:

Delta-9-Tetrahydrocannabinol: The most well-known cannabinoid, known for its psychoactive effects.

Delta-8-Tetrahydrocannabinol: A less potent isomer of Delta-9-Tetrahydrocannabinol with similar but milder effects.

Delta-10-Tetrahydrocannabinol: Another isomer with distinct psychoactive properties.

Cannabidiol: A non-psychoactive cannabinoid known for its therapeutic effects.

Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta-9-Tetrahydrocannabinol.

This compound stands out due to its unique interaction with cannabinoid receptors and its potential therapeutic applications. Its distinct chemical structure also makes it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

Introduction

Exo-Tetrahydrocannabinol (exo-THC), also known as Delta-9,11-THC, is a synthetic isomer of Δ9-tetrahydrocannabinol (Δ9-THC). It has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of exo-THC, highlighting its pharmacological effects, receptor interactions, metabolic pathways, and implications for health and safety.

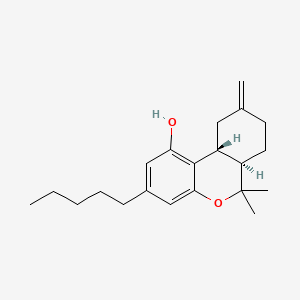

Chemical Structure and Properties

Exo-THC has the chemical formula C21H30O2 and features a complex structure characterized by multiple stereogenic centers. Its IUPAC name is (−)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol . The structural nuances of exo-THC contribute to its distinct biological activities compared to other THC isomers.

Receptor Binding

Exo-THC interacts primarily with the endocannabinoid system (ECS), which plays a crucial role in various physiological processes. It binds to cannabinoid receptors CB1 and CB2, influencing neurotransmitter release and modulating pain perception, mood, and appetite.

- CB1 Receptors : Predominantly located in the brain, activation of CB1 receptors by exo-THC leads to psychoactive effects and modulation of neurotransmitter release.

- CB2 Receptors : These receptors are primarily found in the immune system. Exo-THC's interaction with CB2 may contribute to anti-inflammatory effects.

Biological Effects

Research indicates that exo-THC exhibits a range of biological activities:

- Analgesic Effects : Studies suggest that exo-THC can reduce pain perception through its action on CB1 receptors .

- Anti-inflammatory Properties : By activating CB2 receptors, exo-THC may help mitigate inflammation .

- Neuroprotective Effects : There is emerging evidence that exo-THC may offer neuroprotection in certain neurological disorders .

Metabolism

The metabolic pathway of exo-THC is not fully elucidated; however, it is believed to undergo similar metabolic processes as Δ9-THC. Upon ingestion or inhalation, exo-THC is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of various metabolites including THC-COOH, which can be detected in urine drug screenings .

Table 1: Metabolic Pathways of this compound

| Metabolite | Description | Detection Method |

|---|---|---|

| THC | Primary psychoactive component | Urine screening |

| THC-COOH | Major inactive metabolite | Urine screening |

| Other Isomers | Various synthetic byproducts | Advanced chromatographic methods |

Clinical Applications

Recent studies have explored the therapeutic potential of exo-THC in various clinical settings:

- Chronic Pain Management : A pilot study demonstrated that patients using exo-THC reported significant reductions in chronic pain levels compared to placebo groups .

- Mental Health Disorders : Research indicates potential benefits of exo-THC in managing symptoms associated with depression and anxiety disorders through modulation of the ECS .

Safety Profile

Despite its therapeutic potential, concerns regarding the safety profile of exo-THC persist. Its synthetic nature raises questions about purity and potential contaminants. Reports have linked synthetic cannabinoids to adverse health outcomes, including respiratory issues following vaping .

Eigenschaften

IUPAC Name |

(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYYFUGUUIRBML-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168570 | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16849-44-8, 27179-28-8 | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(9-11)-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXO-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.